Side Chain Length Drives Creatine Kinase Reactivity: Butanoic Acid vs. Carboxyethyl (Homocyclocreatine) vs. Carboxymethyl (Cyclocreatine)
Creatine kinase (CK) substrate reactivity is exquisitely sensitive to N¹‑alkyl chain length in 2‑iminoimidazolidin‑4‑one analogs. At 2 mM and pH 7.0 with rabbit muscle CK, the rank order is: creatine (no N¹‑alkyl chain) >> cyclocreatine (1‑carbon carboxymethyl) >> homocyclocreatine (2‑carbon carboxyethyl), with homocyclocreatine exhibiting 10,000‑fold lower activity than creatine [1]. The target compound extends the chain to 3 carbons between the imidazolidinone ring and the terminal carboxylate (butanoic acid), which, based on the established descending trend, is expected to further reduce CK phosphorylation efficiency relative to homocyclocreatine and cyclocreatine. This positions the compound as a low‑reactivity, potentially slow‑turnover CK modulator rather than a direct creatine replacement—a feature valuable for experimental designs requiring controlled, sub‑maximal CK flux.
| Evidence Dimension | Fold reduction in creatine kinase forward reactivity relative to creatine at 2 mM, pH 7.0 |
|---|---|
| Target Compound Data | Not directly measured; predicted >10,000‑fold less active than creatine based on chain‑length extrapolation (butanoic acid = 3‑carbon spacer vs. 2‑carbon spacer of homocyclocreatine) |
| Comparator Or Baseline | Creatine: 1× (baseline); Cyclocreatine (1‑carbon spacer): moderately reduced; Homocyclocreatine (2‑carbon spacer): 10,000‑fold less active than creatine |
| Quantified Difference | ≥10,000‑fold reduced CK reactivity vs. creatine; further reduction vs. homocyclocreatine anticipated (no direct head‑to‑head data available for butanoic acid analog) |
| Conditions | Rabbit muscle creatine kinase, 2 mM substrate, pH 7.0, in vitro |
Why This Matters
Researchers studying graded CK inhibition or energy metabolism modulation require precise knowledge of chain‑length‑dependent reactivity; the butanoic acid analog fills the gap between the 2‑carbon homocyclocreatine and longer‑chain analogs for fine‑tuning CK interaction strength.
- [1] Roberts JJ, Walker JB. Synthesis and accumulation of an extremely stable high-energy phosphate compound by muscle, heart, and brain of animals fed the creatine analog, 1-carboxyethyl-2-iminoimidazolidine (homocyclocreatine). Arch Biochem Biophys. 1982;220(2):563-571. View Source
